molecular formula C20H16ClN3O2S2 B2572042 3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 2320268-28-6

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2572042
CAS No.: 2320268-28-6
M. Wt: 429.94
InChI Key: UZXCOEKPWYRWHW-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiazolopyridine moiety, and a chlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine precursor with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The chlorinated benzene ring can be synthesized via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or dechlorinated products.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide group.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors due to its structural features. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine moieties but different substituents.

Uniqueness

3-chloro-2-methyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its combination of a chlorinated benzene ring, a sulfonamide group, and a thiazolopyridine moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-12-11-14(19-23-17-6-4-10-22-20(17)27-19)8-9-16(12)24-28(25,26)18-7-3-5-15(21)13(18)2/h3-11,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCOEKPWYRWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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